(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4,8-dicarboxylic Acid (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4,8-dicarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1415811-74-3
VCID: VC0111859
InChI: InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4,8-dicarboxylic Acid

CAS No.: 1415811-74-3

Reference Standards

VCID: VC0111859

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4,8-dicarboxylic Acid - 1415811-74-3

CAS No. 1415811-74-3
Product Name (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4,8-dicarboxylic Acid
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Standard InChI InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
Standard InChIKey RKSORIGFRQYENG-SBMIAAHKSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C(=O)O)C(=O)O
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
PubChem Compound 11883968
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator